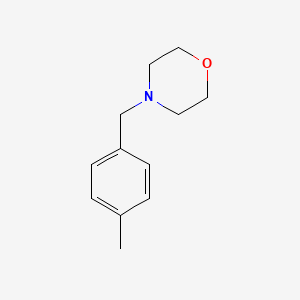

![molecular formula C24H18N2O2 B2646280 N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797320-42-3](/img/structure/B2646280.png)

N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide” is a complex organic compound. It contains a biphenyl group, a pyridine group, and a benzamide group. These types of compounds are often used in the development of pharmaceuticals and other chemical products .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, N-pyridin-2-ylbenzamide can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of similar compounds like N-pyridin-2-ylbenzamide consists of a pyridine ring attached to a benzamide group . The exact structure of “N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For instance, N-(1-Oxy-2-picolyl)oxalamic acids have been identified as novel efficient ligands for copper-catalyzed C–N cross-coupling of azoles and aryl halides in water .Aplicaciones Científicas De Investigación

Oncology Research Applications

Compounds structurally related to N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have shown promise in oncology research. MGCD0103 is an orally active histone deacetylase (HDAC) inhibitor that selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity both in vitro and in vivo, and has entered clinical trials for cancer treatment (Zhou et al., 2008).

Analytical Chemistry Applications

In analytical chemistry, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, including benzamide derivatives. This method offers a promising approach for quality control in pharmaceuticals, highlighting the analytical versatility of benzamide compounds (Ye et al., 2012).

Chemical Synthesis Applications

The catalytic and site-selective borylation of benzamides and pyridines demonstrates the utility of benzamide derivatives in chemical synthesis. Such reactions are pivotal for the construction of complex molecules, offering insights into the potential synthetic applications of N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide (Yang et al., 2019).

Materials Science Applications

Studies on benzamide derivatives, such as the crystal structure analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, contribute to materials science by offering insights into molecular interactions and crystal engineering. These findings can inform the design and synthesis of new materials with tailored properties (Artheswari et al., 2019).

Propiedades

IUPAC Name |

N-(2-phenylphenyl)-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2/c27-24(19-11-8-12-20(17-19)28-23-15-6-7-16-25-23)26-22-14-5-4-13-21(22)18-9-2-1-3-10-18/h1-17H,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOJPWPQJQQHKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2646197.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2646198.png)

![N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B2646202.png)

![(E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2646203.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2646212.png)